molecular formula C13H25N B15123984 1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine

1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B15123984
M. Wt: 195.34 g/mol
InChI Key: SWTZARARTWNVBV-UHFFFAOYSA-N
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Description

1,7,7-trimethyl-N-propylbicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane framework, which can be derived from camphor or other related compounds.

    Amine Introduction:

    Propyl Group Addition: The propyl group is introduced via alkylation reactions, often using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Steps: Including distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or amines for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the reaction conditions and reagents used.

Scientific Research Applications

1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone group instead of an amine.

    1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-amine: A similar compound with a phenyl group instead of a propyl group.

Uniqueness

1,7,7-trimethyl-N-propylbicyclo[221]heptan-2-amine is unique due to its specific structural features, including the propyl group and the bicyclic framework

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

1,7,7-trimethyl-N-propylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C13H25N/c1-5-8-14-11-9-10-6-7-13(11,4)12(10,2)3/h10-11,14H,5-9H2,1-4H3

InChI Key

SWTZARARTWNVBV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CC2CCC1(C2(C)C)C

Origin of Product

United States

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